

# An In-depth Technical Guide to A6770 (Methotrexate Hydrate, CAS: 133073-73-1)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

A6770, identified by the CAS number 133073-73-1, is a hydrated form of Methotrexate.[1][2] Methotrexate is a potent antimetabolite and antifolate drug widely utilized in the treatment of various cancers, autoimmune diseases, and inflammatory conditions such as rheumatoid arthritis.[3][4][5] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and key experimental data related to A6770, tailored for professionals in the field of biomedical research and drug development.

## **Chemical and Physical Properties**

Methotrexate hydrate is a yellow to orange crystalline powder.[6][7] It is structurally similar to folic acid, a crucial vitamin for DNA synthesis and cellular replication.[3][4] This structural analogy is fundamental to its mechanism of action. Key chemical and physical properties are summarized in the table below.



| Property          | Value                                                                                                                                | Reference(s) |
|-------------------|--------------------------------------------------------------------------------------------------------------------------------------|--------------|
| CAS Number        | 133073-73-1                                                                                                                          | [1]          |
| Synonyms          | Methotrexate hydrate,<br>Amethopterin, MTX, NSC 740                                                                                  | [1][8]       |
| Molecular Formula | C20H22N8O5 · xH2O                                                                                                                    | [9]          |
| Molecular Weight  | 454.44 g/mol (anhydrous basis)                                                                                                       | [9]          |
| IUPAC Name        | (2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid hydrate                                     | [10][11]     |
| Appearance        | Yellow to orange crystalline powder                                                                                                  | [6][7]       |
| Solubility        | Insoluble in water, ethanol, chloroform, and ether. Soluble in dilute solutions of mineral acids, alkali hydroxides, and carbonates. | [2]          |
| Storage           | Store at -20°C, protected from light.                                                                                                | [2]          |

### **Mechanism of Action**

The primary mechanism of action of Methotrexate is the competitive inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway.[3][12] This inhibition disrupts the synthesis of purines and pyrimidines, which are vital precursors for DNA and RNA synthesis, thereby leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells like cancer cells.[3][4]

A secondary, but significant, anti-inflammatory mechanism involves the induction of adenosine release.[1][4][5] Methotrexate polyglutamates, the intracellular active form of the drug, inhibit 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase.[13] This leads to an



intracellular accumulation of AICAR, which in turn inhibits adenosine deaminase, resulting in increased extracellular adenosine levels.[13] Adenosine, acting through its receptors, exerts potent anti-inflammatory effects.[13]

### **Signaling Pathway Diagrams**



Click to download full resolution via product page

**Figure 1:** Methotrexate's inhibition of the DHFR pathway.





Figure 2: Methotrexate-induced adenosine release pathway.

### **Quantitative Data**

The following tables summarize key quantitative data for **A6770**, providing insights into its potency and efficacy across various experimental models.

Table 1: In Vitro Cytotoxicity (IC50 Values)

| Cell Line | Cancer Type          | IC50 (μM)       | Exposure Time<br>(h) | Reference(s) |
|-----------|----------------------|-----------------|----------------------|--------------|
| HTC-116   | Colorectal<br>Cancer | 2.3, 0.37, 0.15 | 12, 24, 48           | [10]         |
| A-549     | Lung Carcinoma       | 0.10            | 48                   | [10]         |
| Daoy      | Medulloblastoma      | 0.095           | 144 (6 days)         | [14][15]     |
| Saos-2    | Osteosarcoma         | 0.035           | 144 (6 days)         | [14][15]     |

**Table 2: Enzyme Inhibition and Binding Affinity** 



| Target                               | Parameter                                    | Value  | Method                    | Reference(s) |
|--------------------------------------|----------------------------------------------|--------|---------------------------|--------------|
| Dihydrofolate<br>Reductase<br>(DHFR) | K <sub>i</sub> (overall inhibition constant) | 58 pM  | Kinetic analysis          | [16]         |
| Dihydrofolate<br>Reductase<br>(DHFR) | Kp (dissociation constant)                   | 9.5 nM | Fluorescence<br>quenching | [3]          |

**Table 3: Effects on Cytokine Production** 

| Cytokine                       | Cell<br>Type/Model     | Effect                                   | Methotrexate<br>Concentration/<br>Dose   | Reference(s) |
|--------------------------------|------------------------|------------------------------------------|------------------------------------------|--------------|
| TNF-α                          | Murine Spleen<br>Cells | Inhibition                               | 10-100 mg/kg (in<br>vivo)                | [11]         |
| IL-1β                          | RA Patients            | Decrease from baseline                   | 7.5 mg/week<br>(oral)                    | [17]         |
| IL-6                           | RA Patients            | Significant<br>decrease from<br>baseline | 7.5 mg/week<br>(oral)                    | [17]         |
| IL-8                           | RA Patients            | Decrease from baseline                   | 7.5 mg/week<br>(oral)                    | [17]         |
| IL-4, IL-13, IFN-<br>y, GM-CSF | Human T-cells          | Inhibition                               | Clinically<br>relevant<br>concentrations | [2][12]      |

## **Experimental Protocols**

This section provides detailed methodologies for key experiments used to characterize the activity of **A6770**.

# **DHFR Inhibition Assay (Spectrophotometric)**



This protocol is adapted from commercially available kits and published methods.[18][19]

Principle: The activity of DHFR is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). The inhibitory effect of Methotrexate is quantified by measuring the reduction in the rate of this reaction.

#### Materials:

- Dihydrofolate Reductase (DHFR) enzyme
- NADPH
- Dihydrofolic acid (DHF)
- Methotrexate (A6770)
- Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.5)
- 96-well UV-transparent microplate
- Microplate reader capable of reading absorbance at 340 nm

#### Procedure:

- Reagent Preparation:
  - Prepare a stock solution of Methotrexate (e.g., 10 mM in DMSO).
  - Prepare working solutions of DHFR, NADPH, and DHF in assay buffer at desired concentrations.
- Assay Setup:
  - $\circ$  In a 96-well plate, add 2  $\mu L$  of various concentrations of Methotrexate or vehicle control (DMSO).



- Add 188 μL of a master mix containing assay buffer, DHFR enzyme, and NADPH to each well.
- Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
- Reaction Initiation and Measurement:
  - Initiate the reaction by adding 10 μL of the DHF substrate to each well.
  - Immediately measure the absorbance at 340 nm in kinetic mode, taking readings every 30 seconds for 10-20 minutes.

#### • Data Analysis:

- Calculate the rate of reaction (V) for each concentration of Methotrexate by determining the slope of the linear portion of the absorbance vs. time curve.
- Plot the percentage of inhibition [(V\_control V\_inhibitor) / V\_control] \* 100 against the logarithm of the Methotrexate concentration to determine the IC₅₀ value.





Figure 3: Experimental workflow for the DHFR inhibition assay.



### **Cell Viability Assay (MTT)**

This protocol is a standard method for assessing cell viability and cytotoxicity.[20][21][22]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

#### Materials:

- Cancer cell line of interest
- Complete cell culture medium
- Methotrexate (A6770)
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- 96-well cell culture plate
- Microplate reader capable of reading absorbance at 570 nm

#### Procedure:

- Cell Seeding:
  - $\circ$  Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100  $\mu$ L of complete medium.
  - Incubate overnight to allow cells to attach.
- Drug Treatment:
  - Prepare serial dilutions of Methotrexate in complete medium.



- $\circ$  Remove the old medium from the wells and add 100  $\mu L$  of the Methotrexate dilutions or vehicle control.
- Incubate for the desired period (e.g., 24, 48, or 72 hours).
- MTT Incubation:
  - $\circ$  Add 10 µL of MTT solution to each well.
  - Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
- Formazan Solubilization and Measurement:
  - Add 100 μL of solubilization solution to each well.
  - Mix thoroughly to dissolve the formazan crystals.
  - Read the absorbance at 570 nm using a microplate reader.
- Data Analysis:
  - Calculate the percentage of cell viability relative to the vehicle-treated control wells.
  - Plot the percentage of viability against the logarithm of the Methotrexate concentration to determine the IC<sub>50</sub> value.





Figure 4: Experimental workflow for the MTT cell viability assay.



### **T-Cell Apoptosis Assay (Flow Cytometry)**

This protocol outlines a common method for quantifying apoptosis in T-cells.[23][24][25][26]

Principle: Apoptosis is a form of programmed cell death characterized by specific morphological and biochemical changes. Flow cytometry using Annexin V and a viability dye (e.g., Propidium lodide or 7-AAD) can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells.

#### Materials:

- T-cell line (e.g., Jurkat) or primary T-cells
- Complete culture medium
- Methotrexate (A6770)
- Annexin V-FITC (or other fluorochrome)
- Propidium Iodide (PI) or 7-AAD
- Annexin V Binding Buffer
- Flow cytometer

#### Procedure:

- Cell Treatment:
  - Culture T-cells in the presence of various concentrations of Methotrexate or vehicle control for the desired time period.
- Cell Staining:
  - Harvest the cells and wash them with cold PBS.
  - Resuspend the cells in 100 μL of Annexin V Binding Buffer.



- $\circ~$  Add 5  $\mu L$  of Annexin V-FITC and 5  $\mu L$  of PI.
- Incubate for 15 minutes at room temperature in the dark.
- Add 400 μL of Annexin V Binding Buffer to each sample.
- Flow Cytometry Analysis:
  - Analyze the samples on a flow cytometer within one hour of staining.
  - Excite FITC with a 488 nm laser and detect emission at ~530 nm.
  - Excite PI with a 488 nm laser and detect emission at >670 nm.
- Data Analysis:
  - Gate the cell population based on forward and side scatter to exclude debris.
  - Create a quadrant plot of FITC vs. PI fluorescence.
  - Quantify the percentage of cells in each quadrant:
    - Viable cells: Annexin V-negative, PI-negative
    - Early apoptotic cells: Annexin V-positive, PI-negative
    - Late apoptotic/necrotic cells: Annexin V-positive, PI-positive





**Figure 5:** Experimental workflow for T-cell apoptosis assay.

### Conclusion

**A6770** (Methotrexate hydrate) is a well-characterized and clinically significant compound with potent anti-proliferative and anti-inflammatory properties. Its dual mechanism of action, involving both the inhibition of dihydrofolate reductase and the induction of adenosine release, makes it a versatile therapeutic agent. The quantitative data and experimental protocols



provided in this guide offer a solid foundation for researchers and drug development professionals working with this compound. Further investigation into its complex interactions with various cellular pathways will continue to unveil new therapeutic opportunities and refine its clinical application.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. Methotrexate modulates the kinetics of adenosine in humans in vivo PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methotrexate Provokes Disparate Folate Metabolism Gene Expression and Alternative Splicing in Ex Vivo Monocytes and GM-CSF- and M-CSF-Polarized Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. swagcanceralliance.nhs.uk [swagcanceralliance.nhs.uk]
- 6. researchgate.net [researchgate.net]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. pfizermedical.com [pfizermedical.com]
- 9. Cancer Chemotherapy Protocol Intrathecal Methotrexate | SA Health [sahealth.sa.gov.au]
- 10. Study Details Page [abbvieclinicaltrials.com]
- 11. researchgate.net [researchgate.net]
- 12. METHOTREXATE, VIALS (methotrexate, vials) 10 Clinical Pharmacology | Pfizer Medical Information Canada [pfizermedicalinformation.ca]
- 13. Adenosine and Adenosine Receptors in the Pathogenesis and Treatment of Rheumatic Diseases PMC [pmc.ncbi.nlm.nih.gov]
- 14. cancerresearchuk.org [cancerresearchuk.org]



- 15. droracle.ai [droracle.ai]
- 16. academic.oup.com [academic.oup.com]
- 17. Assay for expression of methotrexate-resistant dihydrofolate reductase activity in the presence of drug-sensitive enzyme PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. content.abcam.com [content.abcam.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. texaschildrens.org [texaschildrens.org]
- 21. Cell Viability Assays Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 23. Increased sensitivity to apoptosis induced by methotrexate is mediated by Jun N-terminal kinase PMC [pmc.ncbi.nlm.nih.gov]
- 24. Protocol for assessing T cell receptor-mediated human T cell cytotoxicity PMC [pmc.ncbi.nlm.nih.gov]
- 25. Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line (... [protocols.io]
- 26. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - US [thermofisher.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to A6770 (Methotrexate Hydrate, CAS: 133073-73-1)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3025877#a6770-cas-number-133073-73-1-details]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com